molecular formula C19H17ClN2O2 B13829010 3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B13829010
M. Wt: 340.8 g/mol
InChI Key: BJTVQOPRSPIPKM-UHFFFAOYSA-N
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Description

3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
  • 3-bromo-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

Uniqueness

3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

3-chloro-4-(2,5-dimethylanilino)-1-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C19H17ClN2O2/c1-11-5-8-14(9-6-11)22-18(23)16(20)17(19(22)24)21-15-10-12(2)4-7-13(15)3/h4-10,21H,1-3H3

InChI Key

BJTVQOPRSPIPKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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